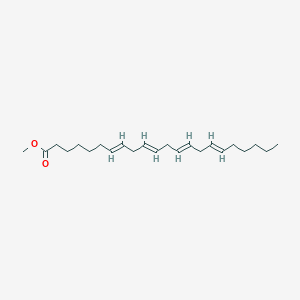

7,10,13,16-Docosatetraenoic acid, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16-Docosatetraenoic acid, methyl ester typically involves the esterification of 7,10,13,16-Docosatetraenoic acid with methanol. This reaction is often catalyzed by acidic or basic catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 7,10,13,16-Docosatetraenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Hydroperoxides and other oxygenated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Biological Activities and Mechanisms

1.1 Anti-inflammatory Properties

Research indicates that DTAEME can modulate inflammatory responses. A study demonstrated that pretreatment with DTAEME significantly reduced the onset of tunicamycin-induced endoplasmic reticulum (ER) stress in human embryonic kidney cells. This effect was attributed to the compound's ability to stabilize the ER stress response, which is crucial for maintaining cellular homeostasis during inflammatory conditions .

1.2 Cardiovascular Health

The role of unsaturated fatty acids like DTAEME in cardiovascular health has been investigated. It has been observed that these fatty acids can influence lipid metabolism and may contribute to reducing the risk of cardiovascular diseases by modulating inflammatory pathways and improving endothelial function .

1.3 Neuroprotective Effects

DTAEME has shown potential neuroprotective effects in various models. Its interaction with pathways such as NF-κB and PI3K/Akt suggests that it may help in protecting neuronal cells from apoptosis and promoting cell survival under stress conditions .

Case Studies and Research Findings

2.1 In Vitro Studies

In vitro studies have shown that DTAEME can improve cell viability in conditions of ER stress induced by tunicamycin. The compound was effective in decreasing markers associated with the unfolded protein response (UPR), which is activated during ER stress . This suggests its potential use in therapeutic strategies for diseases characterized by chronic inflammation and ER stress.

2.2 In Vivo Studies

In vivo studies using rat models have demonstrated that administration of DTAEME alleviates carrageenan-induced inflammatory pain. The efficacy of this compound in reducing pain responses highlights its potential as a natural analgesic agent .

Potential Applications in Food and Nutrition

Given its beneficial properties, DTAEME may also find applications in nutritional supplements aimed at improving cardiovascular health and reducing inflammation. Its incorporation into dietary products could enhance the health benefits associated with omega-6 fatty acids .

Data Table: Summary of Key Findings

Mecanismo De Acción

The precise mechanism of action of 7,10,13,16-Docosatetraenoic acid, methyl ester is not fully understood. it is known to modulate key signaling pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell growth, survival, and inflammation . These pathways are critical in various physiological and pathological processes, making this compound a subject of intense research.

Comparación Con Compuestos Similares

- Docosahexaenoic acid (DHA)

- Eicosapentaenoic acid (EPA)

- Arachidonic acid (AA)

- Linoleic acid (LA)

Comparison: 7,10,13,16-Docosatetraenoic acid, methyl ester is unique due to its specific double bond configuration and chain length, which confer distinct biological activities compared to other PUFAs. For instance, while DHA and EPA are well-known for their anti-inflammatory properties, this compound may have unique effects on cellular signaling pathways .

Actividad Biológica

7,10,13,16-Docosatetraenoic acid, methyl ester (also known as cis-7,10,13,16-docosatetraenoic acid methyl ester) is a polyunsaturated fatty acid (PUFA) that plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

- Molecular Formula : C23H38O2

- Molecular Weight : 346.547 g/mol

- CAS Number : 13487-42-8

- Density : 0.9±0.1 g/cm³

- Boiling Point : 432.1±24.0 °C at 760 mmHg

Metabolic Pathways

7,10,13,16-Docosatetraenoic acid is derived from the peroxisomal beta-oxidation of fatty acids. It can be esterified into phospholipids such as 1-acyl-sn-glycero-3-phosphocholine by microsomal enzymes. This process is crucial for maintaining membrane integrity and function in various tissues .

Anti-inflammatory Effects

Research indicates that docosatetraenoic acid derivatives exhibit anti-inflammatory properties. For example, the administration of these compounds has been shown to reduce the production of pro-inflammatory cytokines in various cell types. A study demonstrated that specific regioisomers of docosatetraenoic acid significantly reduced endoplasmic reticulum (ER) stress in human embryonic kidney cells, suggesting a protective role against cellular stress responses .

Analgesic Properties

7,10,13,16-docosatetraenoic acid has been implicated in analgesic pathways. Its metabolites may interact with pain signaling pathways to alleviate discomfort associated with inflammatory conditions . The compound’s ability to modulate pain responses highlights its potential as a therapeutic agent in pain management.

Neuroprotective Effects

The compound's derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival under stress conditions and contribute to cognitive health by influencing membrane fluidity and receptor signaling in neuronal cells .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Neuroprotective | Enhancement of neuronal survival |

Case Study: ER Stress Response

In a controlled laboratory setting, human embryonic kidney cells were treated with a mixture of docosatetraenoic acid regioisomers. The results indicated a significant downregulation of tunicamycin-triggered ER stress markers compared to untreated controls. This suggests that docosatetraenoic acid can mitigate cellular stress responses effectively .

Implications for Therapeutics

Given its diverse biological activities, 7,10,13,16-docosatetraenoic acid methyl ester holds promise as a therapeutic agent in treating conditions such as:

- Inflammatory diseases

- Chronic pain syndromes

- Neurodegenerative disorders

Propiedades

IUPAC Name |

methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGHYAFHPINIHF-SHDWVJIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.